Cas no 83834-10-0 (3,7-Dibromodibenzob,dthiophene)
3,7-Dibromodibenzob,dthiophene Chemical and Physical Properties
Names and Identifiers
-
- 3,7-Dibromodibenzo[b,d]thiophene
- 3,7-dibromodibenzothiophene
- 3,7-dibromodibromodibenzo[b,d]thiophene
- 3,7-Dibromo-dibenzothiophene
- 3,7-dibromobenzo[b]benzo[b]thiophene
- AK117811
- Dibenzothiophene, 3,7-dibromo-
- KMNBVODPWIFUSS-UHFFFAOYSA-N
- 2904AC
- ST013763
- AB0069908
- ST2404667
- AX8243805
- D4274
- 3,7-Dibromodibenzothiophene (ACI)
- AKOS000583305
- YSCH0188
- CS-0155766
- DTXSID20355504
- AG-690/12766104
- MFCD01027447
- 83834-10-0
- 5,11-DIBROMO-8-THIATRICYCLO[7.4.0.0(2),?]TRIDECA-1(9),2(7),3,5,10,12-HEXAENE
- DB-365768
- SY056206
- AS-59023
- SCHEMBL205544
- 3,7-Dibromodibenzob,dthiophene
-
- MDL: MFCD01027447
- Inchi: 1S/C12H6Br2S/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6H
- InChI Key: KMNBVODPWIFUSS-UHFFFAOYSA-N
- SMILES: BrC1C=C2SC3C(C2=CC=1)=CC=C(Br)C=3
Computed Properties
- Exact Mass: 339.85600
- Monoisotopic Mass: 339.85570g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 0
- Complexity: 222
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.7
- Topological Polar Surface Area: 28.2
Experimental Properties
- Color/Form: No data available
- Density: 1.905±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 175.0 to 179.0 deg-C
- Boiling Point: 436.5±25.0 °C at 760 mmHg
- Flash Point: 217.8±23.2 °C
- Solubility: Insuluble (6.5E-5 g/L) (25 ºC),
- PSA: 28.24000
- LogP: 5.57950
3,7-Dibromodibenzob,dthiophene Security Information
- Signal Word:warning
- Hazard Statement: H302-H315-H319-H335
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at 4°C,-4At ℃Store…Better
3,7-Dibromodibenzob,dthiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3,7-Dibromodibenzob,dthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B426378-2.5mg |
3,7-Dibromodibenzo[b,d]thiophene |
83834-10-0 | 2.5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B426378-5mg |
3,7-Dibromodibenzo[b,d]thiophene |
83834-10-0 | 5mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B426378-25mg |
3,7-Dibromodibenzo[b,d]thiophene |
83834-10-0 | 25mg |
$ 80.00 | 2022-06-07 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D834728-200mg |
3,7-Dibromodibenzo[b,d]thiophene |
83834-10-0 | >96% | 200mg |
2,224.80 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D4274-200MG |
3,7-Dibromodibenzo[b,d]thiophene |
83834-10-0 | >96.0%(GC) | 200mg |
¥1615.00 | 2024-04-15 | |
| eNovation Chemicals LLC | Y0985580-1g |
3,7-Dibromodibenzo[b,d]thiophene |
83834-10-0 | 95% | 1g |
$400 | 2024-08-02 | |
| abcr | AB440574-250 mg |
3,7-Dibromodibenzo[b,d]thiophene; . |
83834-10-0 | 250mg |
€74.40 | 2023-06-16 | ||
| abcr | AB440574-1 g |
3,7-Dibromodibenzo[b,d]thiophene; . |
83834-10-0 | 1g |
€104.20 | 2023-06-16 | ||
| abcr | AB440574-5 g |
3,7-Dibromodibenzo[b,d]thiophene; . |
83834-10-0 | 5g |
€235.40 | 2023-06-16 | ||
| Alichem | A169003992-250mg |
3,7-Dibromodibenzo[b,d]thiophene |
83834-10-0 | 95% | 250mg |
$203.52 | 2023-08-31 |
3,7-Dibromodibenzob,dthiophene Production Method
Production Method 1
Production Method 2
2.1 Reagents: N-Bromosuccinimide , Sulfuric acid Solvents: Acetic acid ; 2 h, 0 °C; 12 h, rt
2.2 Reagents: Water
3.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; rt → reflux; 3 h, reflux; reflux → 0 °C
3.2 Reagents: Water ; 0 °C
3.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Production Method 3
1.2 Reagents: Potassium thiocyanate , Sodium nitrite , Iron chloride (FeCl3) Solvents: Water ; 0 °C; overnight, 0 °C → rt
1.3 Reagents: Water ; rt
1.4 Reagents: Disodium sulfide Solvents: Ethanol , Water ; overnight, reflux; cooled
1.5 Reagents: Hydrochloric acid Solvents: Water ; pH 2
2.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 12 h, 140 °C
Production Method 4
1.2 Reagents: Hydrochloric acid Solvents: Ethanol
2.1 Reagents: Hydrochloric acid Solvents: Water
2.2 Reagents: Sodium nitrite Solvents: Water
2.3 Reagents: Copper bromide (CuBr) , Hydrogen bromide
2.4 Solvents: Water
Production Method 5
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
Production Method 6
1.2 Reagents: Water ; heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified
Production Method 7
Production Method 8
1.2 Reagents: Sodium nitrite Solvents: Water
1.3 Reagents: Copper bromide (CuBr) , Hydrogen bromide
1.4 Solvents: Water
Production Method 9
Production Method 10
1.2 Reagents: Water
2.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; rt; rt → reflux; 3 h, reflux; reflux → 0 °C
2.2 Reagents: Water ; 0 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3
Production Method 11
1.2 Reagents: Potassium thiocyanate , Iron chloride (FeCl3) Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C; 16 h, 0 °C → rt
1.3 Reagents: Disodium sulfide Solvents: Ethanol , Water ; 24 h, reflux; reflux → rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
2.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 15 h, 140 °C
Production Method 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 0 °C
2.1 Reagents: Sodium nitrite , Hydrochloric acid Solvents: Water ; rt → 0 °C; 10 min, 0 °C; 1 h, 0 °C
2.2 Reagents: Potassium thiocyanate , Iron chloride (FeCl3) Solvents: Water ; 10 min, 0 °C; 1 h, 0 °C; 16 h, 0 °C → rt
2.3 Reagents: Disodium sulfide Solvents: Ethanol , Water ; 24 h, reflux; reflux → rt
2.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
3.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 15 h, 140 °C
Production Method 13
2.1 Reagents: Hydrochloric acid Solvents: Water ; rt → 0 °C
2.2 Reagents: Potassium thiocyanate , Sodium nitrite , Iron chloride (FeCl3) Solvents: Water ; 0 °C; overnight, 0 °C → rt
2.3 Reagents: Water ; rt
2.4 Reagents: Disodium sulfide Solvents: Ethanol , Water ; overnight, reflux; cooled
2.5 Reagents: Hydrochloric acid Solvents: Water ; pH 2
3.1 Catalysts: Palladium chloride Solvents: Dimethyl sulfoxide ; 12 h, 140 °C
3,7-Dibromodibenzob,dthiophene Raw materials
- 3,7-Dibenzothiophenediamine, hydrochloride (1:2)
- 3,7-Dibromodibenzothiophene 5,5-dioxide
- Dibenzothiophene
- 4,4'-Dibromobiphenyl
- Dibenzothiophene Sulfone
- [1,1'-Biphenyl]-2-amine, 4,4'-dibromo-
- Dibenzothiophene, 3,7-dinitro-, 5-oxide
- [1,1'-Biphenyl]-2-thiol, 4,4'-dibromo-
- 4,4'-Dibromo-2-nitro-1,1'-biphenyl
3,7-Dibromodibenzob,dthiophene Preparation Products
3,7-Dibromodibenzob,dthiophene Suppliers
3,7-Dibromodibenzob,dthiophene Related Literature
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on 3,7-Dibromodibenzob,dthiophene
Recent Advances in the Study of 3,7-Dibromodibenzob,dthiophene (CAS: 83834-10-0) in Chemical and Biomedical Research
3,7-Dibromodibenzob,dthiophene (CAS: 83834-10-0) is a dibenzothiophene derivative that has garnered significant attention in recent years due to its unique chemical properties and potential applications in pharmaceuticals, materials science, and organic electronics. This research briefing aims to provide an overview of the latest advancements in the study of this compound, focusing on its synthesis, characterization, and emerging applications in biomedical research.
Recent studies have highlighted the versatility of 3,7-Dibromodibenzob,dthiophene as a building block for the development of novel organic semiconductors and optoelectronic materials. Its rigid, planar structure and bromine substituents make it an excellent candidate for cross-coupling reactions, enabling the synthesis of complex conjugated systems. In a 2023 study published in the Journal of Materials Chemistry C, researchers demonstrated the use of this compound in the fabrication of high-performance organic field-effect transistors (OFETs) with enhanced charge carrier mobility.
In the biomedical field, 3,7-Dibromodibenzob,dthiophene has shown promise as a scaffold for drug development. A 2022 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of derivatives with potent inhibitory activity against specific kinase targets involved in cancer progression. The bromine atoms at the 3 and 7 positions provide convenient handles for further functionalization, allowing researchers to fine-tune the pharmacological properties of these compounds.
Recent advances in synthetic methodologies have also improved access to 3,7-Dibromodibenzob,dthiophene. A 2023 paper in Organic Process Research & Development described a scalable, high-yield synthesis route that addresses previous challenges in purification and yield. This development is particularly significant for industrial applications where large quantities of the compound are required.
The compound's photophysical properties have also been extensively characterized in recent studies. Time-resolved fluorescence spectroscopy and quantum chemical calculations have provided insights into its excited-state dynamics, which are crucial for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. These findings were published in a 2023 issue of Physical Chemistry Chemical Physics.
Looking forward, researchers are exploring the potential of 3,7-Dibromodibenzob,dthiophene in emerging areas such as bioimaging and theranostics. Preliminary studies suggest that appropriately functionalized derivatives may serve as fluorescent probes for cellular imaging or as components of drug delivery systems. However, further research is needed to fully evaluate these applications and address potential toxicity concerns.
In conclusion, 3,7-Dibromodibenzob,dthiophene (CAS: 83834-10-0) continues to be a compound of significant interest across multiple disciplines. Its unique structural features and versatile chemistry make it a valuable tool for materials science and drug discovery. Ongoing research is expected to uncover new applications and optimize existing ones, particularly in the development of advanced materials and targeted therapeutics.
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